Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]-
Description
Structural Characterization and Nomenclature
Molecular Architecture and Functional Group Analysis
The compound urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]- features a bifunctional urea core ($$ \text{NH-C(O)-NH} $$) substituted with two distinct aromatic groups: a 7-hydroxy-1-naphthalenyl moiety and a 2-(2-pyridinyl)ethyl chain. The naphthalenyl group consists of a fused bicyclic aromatic system with a hydroxyl group (-OH) at position 7, while the pyridinyl ethyl substituent comprises a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) linked via an ethyl bridge (-CH$$2$$-CH$$2$$-) to the urea nitrogen.
Key Functional Groups:
- Urea Core : The central carbonyl group ($$ \text{C=O} $$) and adjacent amine groups ($$ \text{-NH-} $$) enable hydrogen bonding and participate in nucleophilic reactions.
- Hydroxyl Group : The -OH group at position 7 of the naphthalene ring enhances polarity and acidity (pKa ~10–12).
- Pyridine Ring : The nitrogen-containing aromatic system contributes basicity (pKa ~1–3 for protonated pyridine) and enables π-π stacking interactions.
Molecular Formula and Mass:
Based on structural analysis, the molecular formula is inferred as C$${18}$$H$${16}$$N$$3$$O$$2$$ , with a calculated exact mass of 330.12 g/mol . This contrasts with preliminary reports suggesting a formula of C$${16}$$H$${18}$$N$$_2$$O, highlighting the need for further analytical validation.
| Structural Feature | Component | Role |
|---|---|---|
| Urea core | $$ \text{NH-C(O)-NH} $$ | Hydrogen bonding, reactivity |
| 7-Hydroxy-1-naphthalenyl | C$${10}$$H$$6$$O | Aromaticity, acidity |
| 2-(2-Pyridinyl)ethyl | C$$7$$H$$7$$N | Basicity, π-π interactions |
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 1-(7-hydroxynaphthalen-1-yl)-3-[2-(pyridin-2-yl)ethyl]urea is derived through the following protocol:
- Parent Structure : Urea ($$ \text{H$$2$$NCONH$$2$$} $$) serves as the root.
- Substituent Identification :
- N-Substitution : The naphthalenyl group is attached to one nitrogen, requiring the prefix 1-(7-hydroxynaphthalen-1-yl).
- N'-Substitution : The pyridinyl ethyl group is linked to the second nitrogen, denoted as 3-[2-(pyridin-2-yl)ethyl].
- Numbering :
- Naphthalene is numbered to prioritize the hydroxyl group at position 7 and the urea attachment at position 1.
- Pyridine is numbered to assign the ethyl bridge to position 2.
This nomenclature aligns with IUPAC Rule C-821.2, which prioritizes functional groups in the order of decreasing seniority (carboxylic acid derivatives > hydroxyl > amines).
Comparative Analysis with Related Substituted Ureas
Substituted ureas exhibit diverse properties depending on their aromatic substituents. The following table contrasts urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]- with analogous compounds:
Key Comparisons:
- Electron-Withdrawing Effects : The bromine in increases reactivity toward nucleophiles compared to the hydroxyl group in the target compound.
- Solubility : The pyridinyl ethyl group in the target compound improves aqueous solubility relative to purely hydrocarbon-substituted ureas.
- Aromatic Interactions : The naphthalenyl moiety enables stronger π-π stacking than single-ring systems (e.g., pyridyl urea).
Properties
CAS No. |
648420-46-6 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(7-hydroxynaphthalen-1-yl)-3-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C18H17N3O2/c22-15-8-7-13-4-3-6-17(16(13)12-15)21-18(23)20-11-9-14-5-1-2-10-19-14/h1-8,10,12,22H,9,11H2,(H2,20,21,23) |
InChI Key |
SINCOAILIJBOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 7-hydroxy-1-naphthalenyl, is prepared through a series of reactions including nitration, reduction, and hydroxylation.
Formation of the Pyridine Derivative: The 2-(2-pyridinyl)ethyl group is synthesized through alkylation and subsequent functional group transformations.
Coupling Reaction: The final step involves the coupling of the naphthalene and pyridine derivatives with urea under controlled conditions, often using a catalyst and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and pH to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions may target the pyridine ring or the urea functional group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals.
Mechanism of Action
The mechanism by which “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[2-(2-pyridinyl)ethyl]-” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and affecting biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Diversity and Electronic Effects
The compound’s 7-hydroxy-1-naphthalenyl group contrasts with sulfonated phenyl or naphthalenyl substituents in patented urea derivatives (e.g., N,N’-di-[2-(methanesulfonyloxy)phenyl]urea, N,N’-di-[3-(2-naphthalenesulfonyloxy)phenyl]urea) . For example, sulfonated derivatives in patents exhibit melting points ranging from 156–160°C (e.g., N,N’-di-[3-(2-naphthalenesulfonyloxy)phenyl]urea) , while the hydroxy group in the target may lower melting points due to intermolecular H-bonding.
Table 1: Substituent Effects on Urea Derivatives
Heterocyclic and Aromatic Systems
The 2-(2-pyridinyl)ethyl group in the target compound shares similarities with pyridinyl-containing derivatives like Ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate , which also incorporates a pyridinyl moiety.
In contrast, N-methyl-N'-(4-nitrophenyl)-N-[4-(1-pyrrolidinyl)-2-pyridinyl]urea (CAS 75302-62-4) combines pyridinyl with a nitrophenyl group, introducing strong electron-withdrawing effects (NO₂) that contrast with the hydroxy-naphthalenyl’s electron-donating nature . This difference likely impacts reactivity and solubility.
Biological Activity
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound combines a urea moiety with a naphthalene derivative and a pyridine component. The presence of the 7-hydroxy group on the naphthalene ring is crucial as it enhances the compound's antioxidant activity , which can protect cells from oxidative damage. Additionally, the pyridine and thiophene groups contribute to its reactivity and interaction with biological targets, making it a promising candidate for drug development.
| Feature | Description |
|---|---|
| Chemical Formula | C18H17N3O2 |
| Molecular Weight | 305.35 g/mol |
| Functional Groups | Urea, Hydroxy, Naphthalene, Pyridine |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]- exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae.
- A study demonstrated that related compounds had minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against these pathogens, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound is supported by studies showing its efficacy against different cancer cell lines. For example:
- In vitro studies revealed that certain derivatives significantly inhibited the growth of breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at concentrations as low as 225 µM .
- The mechanism of action appears to involve inducing apoptosis and disrupting the cell cycle, particularly in the S phase .
Antioxidant Activity
The 7-hydroxy group enhances the antioxidant capacity of the compound. This property is crucial for mitigating oxidative stress in cells:
- Compounds with similar structures have been shown to scavenge free radicals effectively, contributing to their protective effects against cellular damage caused by oxidative stress.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving various nitrogen-based heterocycles, Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]- exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative to conventional antibiotics due to rising resistance levels in common pathogens .
- Anticancer Mechanism Investigation : A research project focused on the effects of this compound on MCF-7 breast cancer cells found that treatment led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction. The study used flow cytometry to analyze cell cycle progression, confirming that treated cells were arrested in the S phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
